N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C19H17N3O5S and its molecular weight is 399.42. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis involves multi-step organic reactions, beginning with the functionalization of the chromene and benzothiadiazole precursors. Key steps often include halogenation, amide bond formation, and subsequent oxidation processes. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents (like dichloromethane or dimethylformamide), and catalysts (such as palladium on carbon).
Industrial Production Methods: : Scale-up synthesis for industrial production would likely employ batch or continuous flow processes, optimizing each reaction step for maximum yield and purity. This might involve advanced techniques like high-performance liquid chromatography (HPLC) for purification and in-line monitoring systems for real-time reaction tracking.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes several types of chemical reactions including oxidation, reduction, nucleophilic substitution, and complexation reactions.
Common Reagents and Conditions: : Oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles including amines or thiols are frequently used.
Major Products: : The primary products vary based on the reaction type, but common transformations include derivatives of the original compound with modified functional groups, such as hydroxylated, alkylated, or acetylated products.
Scientific Research Applications
Chemistry: : The compound serves as a precursor in synthesizing advanced organic materials, including polymers and ligands for catalysis.
Biology: : In biological research, it is used to investigate its interaction with various biomolecules, exploring its potential as an enzyme inhibitor or fluorescent probe.
Medicine: : Its structure allows for modification to enhance biological activity, making it a candidate for drug development, particularly in anti-cancer and anti-inflammatory therapies.
Industry: : In industrial applications, it can be used in the production of high-performance dyes, optical brighteners, and as a stabilizer in various chemical processes.
Mechanism of Action
Molecular Targets and Pathways: : The compound interacts with specific proteins and enzymes, binding to active sites and altering their activity. Its mechanism often involves electron transfer processes facilitated by the benzothiadiazole and chromene moieties, which can disrupt normal cellular functions, leading to therapeutic effects in disease models.
Comparison with Similar Compounds
Similar Compounds: : Compounds like 2-aminobenzothiazole and chromene-2-carboxylic acid derivatives share structural similarities.
Uniqueness: : What sets N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide apart is its combined structure, offering dual reactivity from the chromene and benzothiadiazole units. This unique configuration enhances its versatility and effectiveness across various applications, making it a standout in its class.
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Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c1-21-14-7-3-4-8-15(14)22(28(21,25)26)11-10-20-19(24)18-12-16(23)13-6-2-5-9-17(13)27-18/h2-9,12H,10-11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUXPXOHNFGTMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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